Z-Tyr-Ser methyl ester

Vue d'ensemble

Description

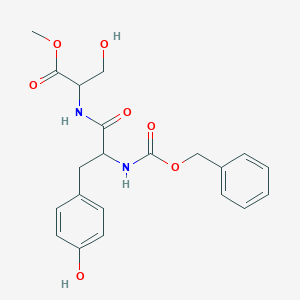

Z-Tyr-Ser methyl ester is a synthetic dipeptide derivative composed of tyrosine and serine residues, with a methyl ester group attached to the carboxyl terminus

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Ser methyl ester typically involves the coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of tyrosine and serine. The protected tyrosine is then coupled with the protected serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed, and the resulting dipeptide is esterified with methanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Tyr-Ser methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Substitution: The hydroxyl group of the serine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Hydrolysis: Tyrosine-serine dipeptide and methanol.

Oxidation: Quinone derivatives of tyrosine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Peptide Synthesis

- Z-Tyr-Ser methyl ester is primarily utilized as a model compound for studying peptide synthesis. Its structure allows researchers to explore various coupling methods and reaction conditions for dipeptide formation.

- Synthesis Methodology : The synthesis typically involves protecting the amino and carboxyl groups of tyrosine and serine, followed by coupling using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts such as 1-hydroxybenzotriazole (HOBt) .

Reactivity Studies

- The compound can undergo hydrolysis, oxidation, and substitution reactions:

- Hydrolysis : Converts the ester to the corresponding carboxylic acid and methanol.

- Oxidation : The phenolic hydroxyl group can be oxidized to form quinone derivatives.

- Substitution : The hydroxyl group of serine can participate in nucleophilic substitution reactions .

Biological Applications

Enzyme-Substrate Interactions

- This compound is employed in studies focusing on enzyme-substrate interactions. The unique properties of the tyrosine and serine residues facilitate investigations into how these residues influence enzyme activity and specificity .

Therapeutic Investigations

- Research is ongoing into the potential therapeutic applications of this compound in drug development. Its ability to modify protein interactions makes it a candidate for designing novel therapeutics targeting specific biological pathways .

Industrial Applications

Peptide-Based Materials

- In industry, this compound serves as a building block for more complex peptide-based materials. Its application spans the production of pharmaceuticals, cosmetics, and nutraceuticals, where peptide functionality is critical .

Case Studies

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that coupling Fmoc-protected amino acids with this compound yielded high conversion rates under optimized conditions. The research highlighted the efficiency of using DIC and HOBt for achieving yields exceeding 98% in short reaction times .

Case Study 2: Enzyme Interaction Analysis

Research on enzyme kinetics using this compound revealed insights into substrate specificity and binding interactions, contributing to a better understanding of enzyme mechanisms in biochemical pathways .

Mécanisme D'action

The mechanism of action of Z-Tyr-Ser methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residue can form covalent bonds with active site residues of enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Z-Tyr-Gly methyl ester: Similar structure but with glycine instead of serine.

Z-Tyr-Ala methyl ester: Similar structure but with alanine instead of serine.

Z-Tyr-Thr methyl ester: Similar structure but with threonine instead of serine.

Uniqueness: Z-Tyr-Ser methyl ester is unique due to the presence of both tyrosine and serine residues, which allows it to participate in a wide range of chemical reactions and interactions. The hydroxyl group of serine provides additional reactivity compared to glycine or alanine derivatives, making it a versatile compound for various applications .

Activité Biologique

Z-Tyr-Ser methyl ester, a synthetic dipeptide derivative composed of tyrosine and serine with a methyl ester group at the carboxyl terminus, has garnered attention for its biological activities. This compound is recognized for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

This compound is synthesized through the coupling of protected amino acids, typically using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt). The process involves:

- Protection of Functional Groups : The amino and carboxyl groups of tyrosine and serine are protected.

- Coupling Reaction : The protected tyrosine is coupled with the protected serine.

- Deprotection and Esterification : After removing the protecting groups, the resulting dipeptide undergoes esterification with methanol.

The chemical structure is represented as follows:

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, while the serine residue can form covalent bonds with active site residues of enzymes, modulating their activity.

Biological Effects

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, showcasing potential as an anticancer agent.

- Antimicrobial Activity : this compound has been investigated for its ability to combat bacterial infections, particularly against antibiotic-resistant strains.

Antioxidant Activity Study

A study assessed the antioxidant potential of this compound using various in vitro assays. The results demonstrated a strong capacity to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage.

| Assay Type | Result (IC50) |

|---|---|

| DPPH Scavenging | 12.5 µg/mL |

| ABTS Scavenging | 10.0 µg/mL |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 25 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Antimicrobial Study

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Unique Feature |

|---|---|---|

| Z-Tyr-Gly methyl ester | Tyrosine + Glycine | Simpler structure, less reactivity |

| Z-Tyr-Ala methyl ester | Tyrosine + Alanine | Similar but lacks serine's hydroxyl group |

| Z-Tyr-Thr methyl ester | Tyrosine + Threonine | Additional hydroxyl group for reactivity |

Propriétés

IUPAC Name |

methyl 3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-29-20(27)18(12-24)22-19(26)17(11-14-7-9-16(25)10-8-14)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWDERLOWWHARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398933 | |

| Record name | Z-Tyr-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-45-1 | |

| Record name | Z-Tyr-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.